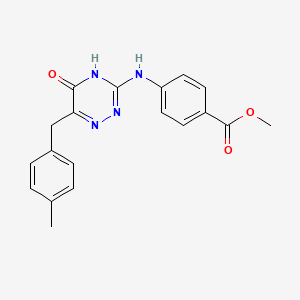
Methyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate, with the CAS number 898650-96-9, has garnered attention in recent years due to its potential biological activities. This article reviews the compound's biological properties, including its antibacterial and antioxidant activities, supported by relevant data and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₃ |
| Molecular Weight | 350.4 g/mol |
| CAS Number | 898650-96-9 |
Antibacterial Activity
Recent studies have demonstrated the antibacterial properties of this compound. In vitro testing revealed that this compound exhibits significant activity against various strains of bacteria.
Case Study: Antibacterial Testing
In a study conducted using the agar well-diffusion method on Mueller-Hinton agar, the compound was tested against two Gram-negative bacteria: Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853. The results indicated:
- Pseudomonas aeruginosa : The compound effectively suppressed growth with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL.
- Escherichia coli : Moderate inhibitory effects were noted.
For comparison, Ciprofloxacin was used as a reference drug with a MIC of 1 μg/mL against both bacterial strains .
Antioxidant Activity
The antioxidant potential of this compound was evaluated through DPPH radical scavenging assays. The results indicated that the compound effectively scavenges free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions.
Results Summary
The antioxidant activity was quantified as a percentage of inhibition compared to control samples. The findings suggest that this compound can play a role in mitigating oxidative damage in biological systems .
Molecular Docking Studies
Molecular docking studies have been performed to evaluate the binding affinity of this compound with various biological targets. These studies reveal promising interactions with key proteins involved in bacterial resistance mechanisms.
Key Findings from Docking Studies
- Binding Energy : The calculated binding energies ranged from -5.8 to -8.2 kcal/mol, indicating favorable interactions.
- Target Proteins : Significant binding was observed with transcriptional regulator proteins such as PqsR from Pseudomonas aeruginosa, which suggests potential for developing new antibacterial agents targeting resistant strains .
科学的研究の応用
Anticancer Activity
Research has indicated that compounds with triazine structures exhibit significant anticancer properties. Methyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate has been studied for its effects on various cancer cell lines.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazine compounds could induce apoptosis in melanoma cells. The mechanism involved the inhibition of specific pathways crucial for cancer cell survival, highlighting the potential of this compound as a lead compound for further development in cancer therapeutics .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes or disrupt cell wall synthesis.
Research Findings : A study conducted on various triazine derivatives indicated that those with similar structural motifs exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's efficacy was attributed to its ability to inhibit bacterial growth by targeting essential metabolic pathways .
Pesticide Development
Compounds like this compound are being explored for their potential as pesticides due to their biological activity against pests.
Case Study : Research published by the Environmental Protection Agency (EPA) suggests that triazine derivatives can serve as effective herbicides and insecticides. Field trials have shown that these compounds can reduce pest populations significantly while being less harmful to beneficial insects .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
methyl 4-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-12-3-5-13(6-4-12)11-16-17(24)21-19(23-22-16)20-15-9-7-14(8-10-15)18(25)26-2/h3-10H,11H2,1-2H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAHFRJFGGMPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













